molecular formula C23H26O5S B2971830 6-Tert-butyl-3-(4-tert-butylphenyl)sulfonyl-8-hydroxychromen-2-one CAS No. 893789-02-1

6-Tert-butyl-3-(4-tert-butylphenyl)sulfonyl-8-hydroxychromen-2-one

Cat. No. B2971830
CAS RN: 893789-02-1
M. Wt: 414.52
InChI Key: ZZXMJENNLQJHBR-UHFFFAOYSA-N
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Description

6-Tert-butyl-3-(4-tert-butylphenyl)sulfonyl-8-hydroxychromen-2-one, also known as BPS-5, is a synthetic compound that belongs to the class of chromenone derivatives. It has been extensively studied due to its potential applications in scientific research.

Scientific Research Applications

Chemical Synthesis and Organic Reactions

Research on similar compounds, such as tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, indicates their utility as building blocks in organic synthesis. They behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their role in synthetic chemistry for creating complex molecules (Guinchard, Vallée, & Denis, 2005).

Material Science Applications

The development of low dielectric polyetherimides derived from sulfone compounds, such as bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] sulfone, presents applications in material science. These materials exhibit moderate-to-high thermal properties and excellent dielectric properties, suggesting uses in electronics and insulation materials (Chen, Lin, Wang, & Juang, 2017).

Catalysis and Polymerization

Magnesium complexes incorporated by sulfonate phenoxide ligands serve as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. This demonstrates the role of sulfone-based compounds in catalysis, potentially aiding the production of biodegradable polymers (Chen, Liu, Lin, & Ko, 2010).

Novel Reagents and Fluorinating Agents

Discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride highlights the development of novel reagents with high thermal stability and resistance to aqueous hydrolysis. Its diverse fluorination capabilities, including deoxofluoro-arylsulfinylation with high stereoselectivity, suggest applications in synthetic chemistry for introducing fluorine into molecules, an important aspect in pharmaceuticals and agrochemicals (Umemoto, Singh, Xu, & Saito, 2010).

properties

IUPAC Name

6-tert-butyl-3-(4-tert-butylphenyl)sulfonyl-8-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5S/c1-22(2,3)15-7-9-17(10-8-15)29(26,27)19-12-14-11-16(23(4,5)6)13-18(24)20(14)28-21(19)25/h7-13,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZXMJENNLQJHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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